4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine
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Overview
Description
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridinylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-benzylpiperazine with 4-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(4-dimethylaminobenzylidene)-1-piperazinamine
- 4-benzyl-N-(4-diethylaminobenzylidene)-1-piperazinamine
- 4-benzyl-N-(4-methylbenzylidene)-1-piperazinamine
Uniqueness
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N4 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C17H20N4/c1-2-4-17(5-3-1)15-20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h1-9,14H,10-13,15H2/b19-14+ |
InChI Key |
ZYTPSGWPNMULQX-XMHGGMMESA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=NC=C3 |
Origin of Product |
United States |
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